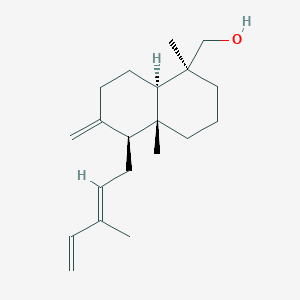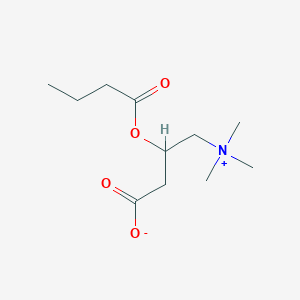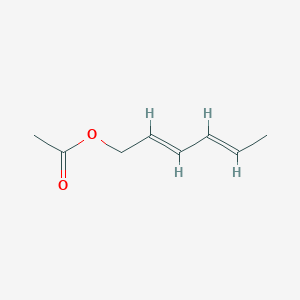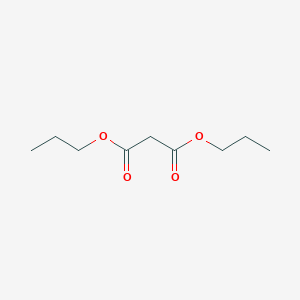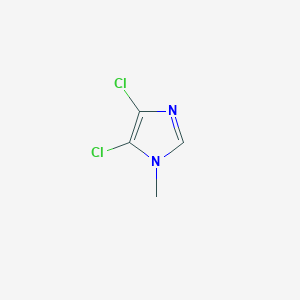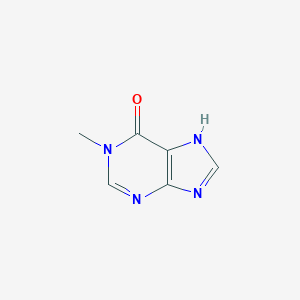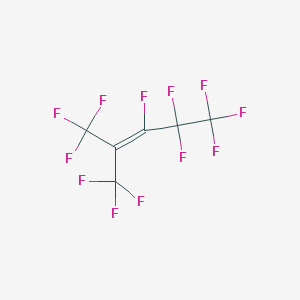
Perfluoro-2-methyl-2-pentene
Übersicht
Beschreibung
Perfluoro-2-methyl-2-pentene is a fluorinated organic compound with the molecular formula C6F12. It is characterized by its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial applications. The compound is also known for its unique structure, which includes a perfluorinated carbon chain with a double bond, contributing to its distinct chemical properties .
Vorbereitungsmethoden
The synthesis of perfluoro-2-methyl-2-pentene typically involves the reaction of hexafluoropropylene with specific catalysts. One common method includes using a polar aprotic solvent as a medium and a metal fluoride salt as the major catalyst, with a guanidine compound as the cocatalyst. The reaction is carried out under controlled temperatures and pressures, initially at -30°C to 20°C and then at 20°C to 90°C, to achieve high yields and selectivity . This method is suitable for industrial production due to its high efficiency and scalability.
Analyse Chemischer Reaktionen
Perfluoro-2-methyl-2-pentene undergoes various chemical reactions, including:
Michael Addition: Reacts with carboxylic acids, alcohols, and cyclic amides to form addition products such as 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentane.
Fluorination: In the presence of bases like triethylamine, it forms acid fluorides and alkyl fluorides.
Cyclization: Reacts with bifunctional nucleophiles to form five- and seven-membered heterocycles.
Common reagents used in these reactions include carboxylic acids, alcohols, cyclic amides, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Perfluoro-2-methyl-2-pentene has a wide range of applications in scientific research:
Chemistry: Used as a fluorinating reagent and in the synthesis of partially fluorinated organic compounds.
Biology and Medicine: Its derivatives are explored for potential use in medicinal chemistry and biomedical applications due to their unique properties.
Industry: Employed in the production of surfactants, fire-fighting media, and solvents.
Wirkmechanismus
The mechanism of action of perfluoro-2-methyl-2-pentene involves its ability to undergo addition and substitution reactions due to the presence of the double bond and the highly electronegative fluorine atoms. These reactions often result in the formation of stable fluorinated products, which are valuable in various applications. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates that facilitate further reactions .
Vergleich Mit ähnlichen Verbindungen
Perfluoro-2-methyl-2-pentene is unique due to its high fluorine content and the presence of a double bond, which distinguishes it from other perfluorinated compounds. Similar compounds include:
Perfluoro-4-methyl-2-pentene: Differing in the position of the double bond and methyl group.
Perfluoro-2-methyl-1-pentene: An isomer with the double bond at a different position.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEGGADNHFKDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166413 | |
| Record name | Perfluoro(2-methylpent-2-ene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-03-8 | |
| Record name | Perfluoro(2-methyl-2-pentene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1584-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro(2-methylpent-2-ene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



